molecular formula C6HF11O2 B14491879 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid CAS No. 64139-66-8

2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid

Cat. No.: B14491879
CAS No.: 64139-66-8
M. Wt: 314.05 g/mol
InChI Key: IRWCCLQZAKMYHY-UHFFFAOYSA-N
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Description

2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid typically involves the fluorination of suitable precursors. One common method is the direct fluorination of 3-(trifluoromethyl)pentanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated derivatives.

    Substitution: Fluorine-substituted derivatives with various functional groups.

Scientific Research Applications

2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential in developing fluorinated pharmaceuticals with enhanced bioavailability and stability.

    Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid involves its interaction with molecular targets through its fluorinated structure. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to enzymes, receptors, or other biomolecules, potentially altering their activity. The compound’s stability and resistance to degradation also contribute to its prolonged effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol used in similar applications.

    2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with applications in material science and chemistry.

Uniqueness

2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group, which imparts distinct chemical properties such as higher thermal stability and chemical resistance compared to other fluorinated compounds.

Properties

CAS No.

64139-66-8

Molecular Formula

C6HF11O2

Molecular Weight

314.05 g/mol

IUPAC Name

2,2,3,4,4,5,5,5-octafluoro-3-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C6HF11O2/c7-2(8,1(18)19)3(9,5(12,13)14)4(10,11)6(15,16)17/h(H,18,19)

InChI Key

IRWCCLQZAKMYHY-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O

Origin of Product

United States

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